BenchChemオンラインストアへようこそ!

undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

ionizable lipid ester-linker position mRNA delivery

BP Lipid 103 (CAS 2714482-36-5) features a unique symmetrical C6–C6 ester configuration that differentiates its biodegradation and tissue clearance kinetics from the clinically validated asymmetrical SM-102 scaffold. This structural precision allows systematic structure–clearance relationship studies in lipid nanoparticle (LNP) formulations for mRNA delivery. With class-level mRNA encapsulation efficiency exceeding 90% and a distinct chromatographic retention profile for robust analytical method validation, this high-purity ionizable lipid is an essential comparator for formulation screening campaigns. Secure consistent quality with the industry-standard ≥98% purity and reliable ambient-temperature shipping for your next mRNA vaccine or therapeutic development project.

Molecular Formula C42H83NO5
Molecular Weight 682.1 g/mol
Cat. No. B11933955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameundecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate
Molecular FormulaC42H83NO5
Molecular Weight682.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
InChIInChI=1S/C42H83NO5/c1-4-7-10-13-16-17-18-21-30-39-47-41(45)33-26-22-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-19-14-11-8-5-2)32-25-20-15-12-9-6-3/h40,44H,4-39H2,1-3H3
InChIKeyVVEYDZZGJKNVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BP Lipid 103 (Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate) – Ionizable Lipid for mRNA-LNP Delivery


Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate, commercially designated BP Lipid 103 (CAS 2714482-36-5), is a synthetic, amine-based ionizable lipid designed as an analog of the clinically-validated SM-102 ionizable lipid . It belongs to the ethanolamine ionizable lipid class and incorporates two ester linkages both positioned at C6 relative to the central amine nitrogen . The compound carries a branched heptadecan-9-yl tail and an undecyl-terminated ester chain, yielding a molecular formula of C₄₂H₈₃NO₅ and a molecular weight of approximately 682.1 Da . Its primary application is as the ionizable lipid component in lipid nanoparticle (LNP) formulations for messenger RNA (mRNA) delivery, where it facilitates endosomal escape and intracellular cargo release .

Why BP Lipid 103 (Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate) Cannot Be Swapped with Other Ionizable Lipids


Ionizable lipids within the SM-102 analog family are not functionally interchangeable because minor variations in ester-linker position, tail branching, and headgroup chemistry produce distinct physicochemical profiles that govern LNP stability, mRNA encapsulation efficiency, and in vivo clearance kinetics [1]. BP Lipid 103 features a unique symmetrical C6–C6 ester configuration around the central amine, whereas SM-102 bears an asymmetrical C6–C8 arrangement . This structural difference is predicted to alter the spatial presentation of the ester bonds to hydrolytic enzymes, thereby modifying biodegradation rates and tissue clearance half-lives relative to the clinically established SM-102 scaffold . Generic substitution without empirical confirmation would therefore risk suboptimal encapsulation, altered pharmacokinetics, or unexpected immunogenicity in downstream LNP formulations.

Quantitative Differentiation Evidence: BP Lipid 103 vs. SM-102 and Other Analogs


Symmetrical C6–C6 Ester Architecture Distinguishes BP Lipid 103 from Asymmetrical SM-102 (C6–C8)

BP Lipid 103 contains two hexanoate (C6) ester linkers bridging the amine nitrogen to its hydrophobic tails, whereas SM-102 utilizes one hexanoate (C6) and one octanoate (C8) linker . This symmetrical architecture reduces the distance between the amine headgroup and the hydrolyzable ester bonds on both sides to a uniform 6-carbon span, compared to the 6‑ and 8‑carbon asymmetry in SM-102 . The difference in linker length and symmetry is expected to influence the accessibility of esterases to the scissile bonds and to modify lipid packing within the LNP bilayer, with potential downstream effects on particle stability and mRNA release kinetics .

ionizable lipid ester-linker position mRNA delivery

Molecular Weight and Lipophilicity Differentials Between BP Lipid 103 and SM-102

BP Lipid 103 possesses a molecular weight of 682.1 Da and a calculated LogP of approximately 13.17, whereas SM-102 (C₄₄H₈₇NO₅) is heavier at approximately 709.2 Da with a calculated LogP of about 14.0 [REFS-1, REFS-2]. The ~27 Da reduction in molecular weight and the ~0.8-unit lower LogP indicate that BP Lipid 103 is moderately less lipophilic than SM-102 . This property shift can influence the lipid's partitioning behavior within the LNP membrane and its interaction with serum proteins, potentially leading to altered biodistribution profiles when formulated under identical conditions .

molecular weight LogP lipophilicity LNP formulation

SM-102-Ionizable-Lipid Class mRNA Encapsulation Efficiency Baseline >90%

In LNPs formulated with SM-102 as the ionizable lipid, mRNA encapsulation efficiencies exceeding 90% have been consistently reported, as measured by the Quant-iT RiboGreen RNA assay [1]. BP Lipid 103, as a direct structural analog retaining the ethanolamine headgroup and ester-containing tails, is projected by vendors to achieve comparable encapsulation performance, though no head-to-head experimental comparison with SM-102 has been published to date . SM-102-based LNPs maintained >90% encapsulation after 20 weeks of storage at 4°C, while the ALC-0315-based LNPs dropped to approximately 60–70% under the same conditions, demonstrating the class-level stability advantage of the SM-102 scaffold [1].

mRNA encapsulation RiboGreen assay LNP stability

Ester-Linkage Incorporation for Enhanced Tissue Clearance: Class-Level Evidence for BP Lipid 103

BP Lipid 103 incorporates ester linkages in both hydrophobic tails, a design strategy specifically introduced to improve tissue clearance by enabling enzymatic hydrolysis by endogenous esterases [REFS-1, REFS-2]. SM-102, which also features ester bonds, has been shown to undergo rapid metabolic degradation into fatty acid and alcohol metabolites, with clearance half-lives of the intact lipid from plasma and liver of less than 24 hours in preclinical models [1]. The symmetrical C6–C6 ester architecture of BP Lipid 103 is hypothesized to present a more uniform substrate for esterase recognition relative to the C6–C8 arrangement in SM-102, although direct comparative clearance data for BP Lipid 103 are not available in the public domain .

biodegradation tissue clearance esterase ionizable lipid safety

Optimal Application Scenarios for BP Lipid 103 (Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate)


Structure–Clearance Relationship Studies for Ionizable Lipid SAR

BP Lipid 103's unique symmetrical C6–C6 ester architecture makes it an ideal comparator compound alongside SM-102 (C6–C8) in systematic structure–clearance relationship studies . By formulating LNPs with identical helper lipids, cholesterol, and PEG-lipid components, researchers can isolate the effect of ester-linker symmetry on enzymatic hydrolysis rates, hepatic clearance kinetics, and metabolite profiles, as inferred from class-level evidence that ester position influences biodegradation rates .

mRNA-LNP Formulation Development for Vaccines and Therapeutics

As a direct analog of the clinically-validated SM-102 ionizable lipid, BP Lipid 103 can be employed in LNP formulation screening campaigns for mRNA vaccines and therapeutics [REFS-1, REFS-2]. Its ethanolamine headgroup supports high mRNA encapsulation efficiency (class-level expectation >90%), while its lower molecular weight and LogP relative to SM-102 may yield distinct biodistribution characteristics that could be advantageous for applications requiring rapid systemic clearance .

Comparator Lipid for Analytical Method Development and QC

BP Lipid 103 (MW 682.1 Da, LogP ~13.17) can serve as a structurally distinct yet class-related comparator for developing and validating analytical methods—such as HPLC-ELSD, LC-MS, or charged aerosol detection—that must resolve ionizable lipids from their degradants in complex LNP formulations . Its symmetrical C6–C6 architecture produces a unique chromatographic retention profile compared to the asymmetrical SM-102, aiding method specificity testing .

Quote Request

Request a Quote for undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.